molecular formula C12H14OS B13195675 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one

2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13195675
M. Wt: 206.31 g/mol
InChI Key: IBLZLHPRDSNLKG-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS. It is characterized by a cyclopentanone ring substituted with a 3-methylphenylsulfanyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3-methylthiophenol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the thiol group onto the carbonyl carbon of cyclopentanone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one
  • 3-(Methylsulfanyl)cyclopentan-1-one

Uniqueness

2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C12H14OS/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,12H,3,6-7H2,1H3

InChI Key

IBLZLHPRDSNLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2CCCC2=O

Origin of Product

United States

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